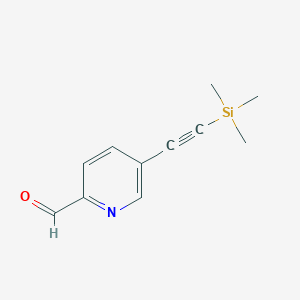

5-((Trimethylsilyl)ethynyl)picolinaldehyde

Description

While specific research applications of 5-((Trimethylsilyl)ethynyl)picolinaldehyde are not yet widely reported, its chemical structure suggests a high degree of utility in organic synthesis. The molecule incorporates three key functional groups: an aldehyde, a pyridine (B92270) ring, and a trimethylsilyl-protected alkyne. This unique combination allows for a diverse range of chemical transformations, positioning it as a potentially valuable precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and functional materials.

The compound is identified by the CAS number 650606-63-6 and has a molecular formula of C₁₁H₁₃NOSi. Its structure allows for sequential and chemoselective reactions, making it an attractive target for synthetic chemists.

| Identifier | Value |

|---|---|

| CAS Number | 650606-63-6 |

| Molecular Formula | C₁₁H₁₃NOSi |

| Molecular Weight | 203.31 g/mol |

| IUPAC Name | This compound |

The versatility of this compound stems from the distinct reactivity of its functional groups. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions. The trimethylsilyl-protected alkyne can be deprotected to yield a terminal alkyne, which is a versatile handle for various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"). The pyridine ring itself can be functionalized further or can influence the reactivity of the other groups through its electronic properties.

The strategic placement of these groups allows for a synthetic pathway where, for instance, the aldehyde is first modified, followed by deprotection and reaction of the alkyne. This orthogonality is highly desirable in the synthesis of complex molecules.

Picolinaldehydes, or pyridine-2-carboxaldehydes, are a class of compounds that have found broad application in organic and medicinal chemistry. The aldehyde group at the 2-position of the pyridine ring can participate in a variety of transformations to create diverse molecular scaffolds. Pyridine-based drugs have shown a wide range of biological activities, and the availability of functionalized picolinaldehydes provides a pathway to new therapeutic agents. For example, acylhydrazone-based structures, which can be synthesized from picolinaldehydes, are being explored for their photoresponsive properties in applications such as drug delivery and cancer therapy acs.org.

Alkynyl pyridines are also crucial building blocks in modern synthesis. The pyridine motif is a common feature in many FDA-approved drugs, and the introduction of an alkyne provides a versatile point for further molecular elaboration nih.gov. The alkyne can be used to construct larger conjugated systems, which is of interest in materials science for the development of organic electronics and photonics. Pyrimidine derivatives, which are structurally related to pyridines, have been investigated for their luminescent and photovoltaic properties researchgate.net. Furthermore, alkynyl pyridine derivatives have been explored as potential Smac mimetics for the treatment of diseases characterized by abnormal cell proliferation google.com. The synthesis of such compounds often relies on cross-coupling reactions where the alkyne is a key component.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSi/c1-14(2,3)7-6-10-4-5-11(9-13)12-8-10/h4-5,8-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNKUBVOFBAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464720 | |

| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650606-63-6 | |

| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trimethylsilyl Ethynyl Picolinaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For the synthesis of 5-((trimethylsilyl)ethynyl)picolinaldehyde, the Sonogashira coupling is the most pertinent application of this class of reactions.

Sonogashira Coupling of Halopicolinaldehydes with Silylacetylenes

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction is highly effective for constructing arylalkyne frameworks, such as the one present in this compound. The general scheme for this synthesis involves the reaction of a 5-halopicolinaldehyde with trimethylsilylacetylene.

The success of the Sonogashira coupling is highly dependent on the choice of the catalytic system. A combination of a palladium(0) catalyst and a copper(I) salt is typically employed. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2). researchgate.net In the case of Pd(II) complexes, an in situ reduction to the active Pd(0) species occurs. Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the reaction by forming a copper acetylide intermediate.

A detailed experimental procedure for the synthesis of a closely related compound, 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, provides insight into a typical catalytic system. In this synthesis, a catalyst loading of 1.8 mol% of Pd(PPh3)4 and 4.8 mol% of CuI was used. mdpi.com These catalytic amounts are representative for such cross-coupling reactions.

| Catalyst | Co-catalyst | Typical Loading (mol%) |

|---|---|---|

| Pd(PPh3)4 | CuI | 1-5 |

| PdCl2(PPh3)2 | CuI | 1-5 |

The choice of solvent and base is crucial for the Sonogashira reaction. The solvent must be capable of dissolving the reactants and catalysts, while the base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne. Amine bases are often used as they can also serve as part of the solvent system.

Commonly used solvents include toluene (B28343) and dimethylformamide (DMF). These are often used in conjunction with an amine base such as triethylamine (B128534) (NEt3) or diisopropylethylamine (DIPEA). In the synthesis of the analogous ethanone, a mixture of tetrahydrofuran (B95107) (THF) and diisopropylamine (B44863) was employed as the solvent system. mdpi.com The diisopropylamine serves as both a solvent component and the base.

| Solvent | Base/Additive | Typical Ratio |

|---|---|---|

| Toluene | Triethylamine (NEt3) | Varies |

| Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | Varies |

| Tetrahydrofuran (THF) | Diisopropylamine | 2.5:1 (v/v) mdpi.com |

The primary precursors for the synthesis of this compound are a 5-halopicolinaldehyde and trimethylsilylacetylene. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. Therefore, 5-bromopicolinaldehyde or 5-iodopicolinaldehyde would be the preferred starting materials. Trimethylsilylacetylene is a commonly used reagent as the trimethylsilyl (B98337) group protects the terminal alkyne and prevents side reactions, and it can be readily removed later if the free alkyne is desired. libretexts.org

In the synthesis of the analogous 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, the starting material was 1-(5-bromopyridin-2-yl)ethanone, and it was reacted with 1.1 equivalents of trimethylsilylacetylene. mdpi.com

Mechanistic Considerations in Palladium-Catalyzed Synthesis

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 5-bromopicolinaldehyde) to the active Pd(0) species, forming a Pd(II) complex. Simultaneously, in the copper cycle, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic group to the palladium center and regenerating the copper(I) catalyst. The final step of the palladium cycle is reductive elimination, which forms the C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Adaptations and Refinements of Established Synthetic Protocols

While the traditional Sonogashira coupling conditions are robust, various adaptations and refinements have been developed to improve yields, reduce catalyst loading, and expand the substrate scope. For the synthesis of compounds like this compound, these refinements can be beneficial.

One notable adaptation is the use of copper-free Sonogashira reactions. While copper is an efficient co-catalyst, its presence can sometimes lead to the formation of diynes (Glaser coupling) as a side product. Copper-free conditions often require a different choice of base or ligand to facilitate the reaction.

Comparison of Synthetic Efficiency and Scalability

The synthesis of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being the most prominent and well-established methodology. The efficiency and scalability of this synthetic approach are highly dependent on the specific choice of reactants, catalyst system, and reaction conditions. A comparison of different protocols, drawing from established procedures for analogous pyridine (B92270) derivatives, allows for a thorough evaluation of their respective merits for both laboratory-scale synthesis and large-scale production.

Table 1: Comparison of Sonogashira Coupling Parameters for the Synthesis of this compound Analogs

| Parameter | Method A (Iodo-based) | Method B (Bromo-based) | Method C (Modern Bromo-based) |

| Starting Material | 5-Iodopicolinaldehyde | 5-Bromopicolinaldehyde | 5-Bromopicolinaldehyde |

| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |

| Co-catalyst | CuI | CuI | CuI |

| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Toluene | Dimethylformamide (DMF) |

| Temperature | Room Temperature | 60-80 °C | 80-100 °C |

| Typical Yield | >90% | 75-85% | >90% |

| Reaction Time | 2-4 hours | 12-24 hours | 4-8 hours |

Analysis of Synthetic Efficiency:

The efficiency of the synthesis is most directly measured by the chemical yield and the reaction time. As illustrated in Table 1, the choice of the halide on the picolinaldehyde precursor plays a significant role.

Iodo-based Method (Method A): Utilizing 5-iodopicolinaldehyde as the starting material generally leads to the highest reaction efficiency. The high reactivity of the carbon-iodine bond allows the reaction to proceed under mild conditions, often at room temperature, resulting in high yields (>90%) and short reaction times. However, iodo-aromatic compounds are typically more expensive and less commercially available than their bromo-counterparts, which can be a significant drawback.

Bromo-based Methods (Method B and C): 5-Bromopicolinaldehyde offers a cost-effective and readily available alternative.

Traditional Bromo-based Synthesis (Method B): This approach often requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve satisfactory conversion. Yields are typically good but may be lower than those obtained with the iodo-derivative. The use of strong amine bases like DIPA is common.

Modern Bromo-based Synthesis (Method C): The development of more sophisticated palladium catalysts incorporating bulky electron-rich phosphine (B1218219) ligands (like dppf) has significantly improved the efficiency of coupling with aryl bromides. These advanced catalyst systems can achieve yields comparable to the iodo-based method while still utilizing the more economical bromo-precursor. The reaction times are often shorter than traditional bromo-coupling methods.

Analysis of Scalability:

Scaling a synthesis from the laboratory to an industrial setting introduces a different set of critical parameters beyond just the yield.

Cost of Raw Materials: This is a primary driver for scalability. The significantly lower cost of 5-bromopicolinaldehyde makes Methods B and C more attractive for large-scale production compared to Method A.

Catalyst Loading and Cost: The amount of palladium catalyst required is a crucial cost factor. While modern catalysts (Method C) may have a higher initial cost per gram, their high efficiency can allow for very low catalyst loadings (sometimes in the parts-per-million range), making them more economical on a large scale. The cost and ease of removal of the phosphine ligands are also important considerations.

Reaction Conditions:

Temperature: Reactions that can be run at or near room temperature (Method A) are generally easier and safer to scale up. However, the cost of the starting material often outweighs this benefit. The higher temperatures required for Methods B and C necessitate more robust engineering controls for heat management.

Solvent and Base Selection: The choice of solvent and base has implications for cost, safety, and waste disposal. The use of triethylamine or diisopropylamine as both a base and a solvent can simplify the reaction setup, but their removal during workup can be challenging on a large scale. The use of an inorganic base like potassium carbonate (Method C) can simplify the purification process as it can be easily removed by filtration. Solvents like DMF are effective but can be problematic due to their high boiling points and potential toxicity.

Purification: The ease of product isolation and purification is critical for scalability. A process that results in a clean reaction profile with minimal byproducts is highly desirable. Crystallization is the preferred method for purification on a large scale, as it is generally more cost-effective and efficient than chromatography. The choice of reaction conditions can influence the impurity profile and the feasibility of purification by crystallization.

Advanced Chemical Transformations and Reactivity of 5 Trimethylsilyl Ethynyl Picolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group on the picoline ring is a versatile handle for a variety of chemical modifications, primarily involving nucleophilic addition and condensation reactions.

Condensation Reactions for Schiff Base and Imine Formation

The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. nih.govresearchgate.net This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). youtube.com For 5-((trimethylsilyl)ethynyl)picolinaldehyde, the reaction begins with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. youtube.com

The reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. nih.gov The stability of the resulting Schiff base can be influenced by the electronic properties of the aldehyde; aromatic aldehydes generally form more stable imines compared to aliphatic ones. nih.gov This transformation is crucial for synthesizing complex molecules and has been applied in the development of novel nitrogen heterocycles and ligands for metal complexes. nih.govmdpi.com

General Reaction Scheme for Imine Formation:

R-NH₂ + this compound ⇌ Imine Product + H₂O

Formation of Oximes and Related Nitrogenous Derivatives (e.g., O-methyl oximes)

Oximes are nitrogenous derivatives formed through the condensation of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgnumberanalytics.com The reaction with this compound proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration, to form the corresponding aldoxime. ijprajournal.com This reaction is a reliable method for the characterization and derivatization of aldehydes. wikipedia.org

The resulting oxime of this compound can exist as two geometric stereoisomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. wikipedia.org The synthesis and configurational analysis of various picolinaldehyde oximes have been subjects of detailed study. acs.orgnih.gov Furthermore, the oxime can be further derivatized, for instance, by reaction with methylating agents to form O-methyl oximes, which are useful intermediates in organic synthesis. ijprajournal.com

Table 1: Common Reagents for Oxime Formation

| Reagent | Product | General Conditions |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | Oxime | Typically with a weak base (e.g., pyridine (B92270), sodium acetate) in a solvent like ethanol. ijprajournal.com |

| O-Methylhydroxylamine hydrochloride | O-methyl oxime | Similar conditions to hydroxylamine, often with a base to neutralize the HCl salt. |

Aldehyde-Based Functionalization in Protease Probes (e.g., N-terminal probes)

The aldehyde functionality is a key feature in the design of probes for studying enzyme activity, particularly for proteases. nih.gov Aldehyde groups can be incorporated into peptides and proteins to serve as reactive handles for site-specific modification. nih.govresearchgate.net Specifically, peptide aldehydes are known to be potent inhibitors of proteases, where the aldehyde group can form a reversible covalent bond with a catalytic residue (like serine or cysteine) in the enzyme's active site. nih.gov

In the context of this compound, the aldehyde group can be used to functionalize the N-terminus of a peptide. This is achieved through reactions like reductive amination or oxime ligation, creating a stable link between the picolinaldehyde scaffold and the peptide. polyu.edu.hk This strategy allows for the attachment of reporter tags (like fluorophores) or other functionalities via the ethynyl (B1212043) group, creating sophisticated activity-based probes (ABPs). nih.gov These probes can be used to detect and quantify the activity of specific proteases in complex biological systems, making them valuable tools in diagnostics and drug discovery. nih.govmdpi.com

Transformations Involving the Trimethylsilyl-Protected Ethynyl Group

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its participation in reactions targeting the aldehyde while allowing for its selective removal when the alkyne functionality is needed.

Selective Deprotection of the Trimethylsilyl Group to Terminal Alkynes

Protiodesilylation, the cleavage of a carbon-silicon bond to replace the silyl (B83357) group with hydrogen, is a critical step to unmask the terminal alkyne. nih.gov This transformation is essential for subsequent reactions involving the alkyne, such as Sonogashira coupling, click chemistry, or Glaser coupling. The stability of the TMS group is significantly lower than that of bulkier trialkylsilyl groups (like triisopropylsilyl, TIPS), allowing for its selective removal under mild conditions. nih.govjmcs.org.mx

The choice of deprotection reagent is crucial to avoid unwanted side reactions, especially given the presence of the aldehyde group, which can be sensitive to strongly basic or nucleophilic conditions. jmcs.org.mxreddit.com

Potassium Carbonate (K₂CO₃): A mild and cost-effective base, K₂CO₃ in methanol (B129727) is a standard method for TMS-alkyne deprotection. chemspider.comnih.gov The mechanism is thought to involve the attack of methoxide (B1231860) (formed in situ) on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently fragments to release the terminal alkyne. reddit.com This method is generally well-tolerated by many functional groups, although prolonged reaction times can sometimes lead to side products. chemspider.com

Tetrabutylammonium Fluoride (B91410) (TBAF): TBAF is a highly effective fluoride source for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon. gelest.comyoutube.com It is typically used as a 1 M solution in tetrahydrofuran (B95107) (THF). chemspider.com While very efficient, TBAF is quite basic and can cause decomposition of sensitive substrates. chemspider.com Its basicity can sometimes be buffered with acetic acid to improve yields. chemspider.com

Cesium Fluoride (CsF): CsF is another fluoride source that can be used for desilylation, often in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). reddit.com It is considered a milder alternative to TBAF in some cases. thieme-connect.com

Table 2: Comparison of Common Reagents for TMS-Alkyne Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Potassium Carbonate (K₂CO₃) | Methanol, room temperature. chemspider.comnih.gov | Mild, inexpensive, easy workup. | Can be slow; prolonged reaction may reduce yield. chemspider.com |

| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to room temperature. chemspider.com | Very efficient, fast reaction times. | Highly basic, can cause decomposition of sensitive substrates. chemspider.com |

| Cesium Fluoride (CsF) | DMF or MeCN, room temperature. reddit.com | Often milder than TBAF. | More expensive than K₂CO₃. |

Post-Deprotection Alkynyl Chemistry

Once deprotected to form 5-ethynylpicolinaldehyde (B1443011), the terminal alkyne functionality becomes available for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The terminal alkyne of 5-ethynylpicolinaldehyde is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct connection of the alkyne's sp-hybridized carbon to an sp²-hybridized carbon of an aryl or vinyl halide, providing a linear, conjugated system. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov Modern copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling. nih.gov This transformation is highly valuable for extending the π-system of the molecule, a key step in the synthesis of advanced materials and complex organic molecules.

Table 2: Exemplary Sonogashira Cross-Coupling Reactions with 5-Ethynylpicolinaldehyde

| Aryl Halide Partner | Catalyst System | Base | Expected Product |

| Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | 5-(Phenylethynyl)picolinaldehyde |

| 4-Bromonitrobenzene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (B44863) | 5-((4-Nitrophenyl)ethynyl)picolinaldehyde |

| 2-Iodothiophene | [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | 5-(Thiophen-2-ylethynyl)picolinaldehyde |

| 4-Iodoanisole | Pd(OAc)₂, PPh₃, CuI | Piperidine | 5-((4-Methoxyphenyl)ethynyl)picolinaldehyde |

The terminal alkyne is a classic dipolarophile for 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen azide-alkyne cycloaddition, which provides a direct route to 1,2,3-triazole rings. organic-chemistry.orgresearchgate.net While the thermal reaction often requires high temperatures and yields a mixture of regioisomers, the development of metal-catalyzed variants has revolutionized this field. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. nih.govresearchgate.netnih.gov Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, affording the 1,5-disubstituted triazole. mdpi.comresearchgate.net The reaction of 5-ethynylpicolinaldehyde with an organic azide (B81097) under these conditions attaches a stable, aromatic triazole ring to the pyridine core, a common strategy in medicinal chemistry for creating new bioactive compounds. If trimethylsilyl azide is used with a copper catalyst, it typically generates the N-H triazole after workup.

Table 3: Predicted Triazole Products from Cycloaddition with 5-Ethynylpicolinaldehyde

| Azide Reactant | Catalyst | Regioisomer | Product |

| Benzyl azide | Cu(I) source (e.g., CuSO₄/Ascorbate) | 1,4- | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)picolinaldehyde |

| Phenyl azide | Cp*RuCl(PPh₃)₂ | 1,5- | 5-(1-Phenyl-1H-1,2,3-triazol-5-yl)picolinaldehyde |

| Trimethylsilyl azide | Cu(I) source | 1,4- | 5-(1H-1,2,3-triazol-4-yl)picolinaldehyde |

| 1-Azido-4-fluorobenzene | Cu(I) source | 1,4- | 5-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)picolinaldehyde |

The terminal proton of the alkyne in 5-ethynylpicolinaldehyde is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion. This acetylide can then attack electrophilic carbonyl carbons of aldehydes and ketones in a classic nucleophilic addition reaction. This process, known as ethynylation, results in the formation of a new carbon-carbon bond and a secondary or tertiary propargyl alcohol (an alkynol). mdpi.com Common bases for this transformation include organolithium reagents (e.g., n-BuLi), Grignard reagents, or alkali metal hydroxides under specific conditions. This reaction is fundamental for building more complex molecular architectures by extending the carbon chain with concomitant introduction of a hydroxyl group.

Table 4: Alkynol Formation via Base-Catalyzed Addition to Carbonyls

| Carbonyl Compound | Base | Resulting Alkynol Product |

| Acetone (B3395972) | n-BuLi | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol |

| Cyclohexanone | LDA (Lithium diisopropylamide) | 1-(Pyridin-3-ylethynyl)cyclohexan-1-ol |

| Benzaldehyde | EtMgBr | 1-Phenyl-3-(pyridin-3-yl)prop-2-yn-1-ol |

| Formaldehyde | KOH | 3-(Pyridin-3-yl)prop-2-yn-1-ol |

Metal Coordination and Chelation Chemistry

The pyridine ring of this compound contains a nitrogen atom with a lone pair of electrons, making it a classic coordination site for metal ions. The presence of the aldehyde group at the adjacent position creates the potential for multidentate chelation.

Bidentate Ligand Formation with Transition Metal Cations (e.g., Cu(I))

The 2-formylpyridine moiety (picolinaldehyde) is a well-established bidentate ligand. It can coordinate to a metal center through both the pyridine nitrogen atom and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring. researchgate.net This N,O-bidentate coordination is a common structural motif in coordination chemistry.

With transition metal cations such as copper(I), 5-ethynylpicolinaldehyde can form stable coordination complexes. mdpi.com The Cu(I) ion, with its d¹⁰ electron configuration, often favors tetrahedral or trigonal planar geometries. The coordination of the picolinaldehyde ligand can lead to the formation of discrete mononuclear complexes or, depending on the stoichiometry and other ligands present, can bridge between metal centers to form coordination polymers. nih.gov The ethynyl substituent on the pyridine ring remains available for post-coordination modification, allowing for the construction of complex, functional metallo-supramolecular assemblies. The electronic properties of the metal complex can also be tuned by the substituent at the 5-position of the pyridine ring.

Role of the Picolinaldehyde Motif in Metal Complexation

The picolinaldehyde moiety within the this compound molecule is a critical functional group that dictates its interaction with metal ions, enabling the formation of a diverse array of coordination complexes. This motif, consisting of a pyridine ring with an aldehyde group at the 2-position, possesses two potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This arrangement allows the molecule to act as a versatile ligand in coordination chemistry.

The primary role of the picolinaldehyde motif is to function as a bidentate chelating ligand. youtube.com Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate ring. libretexts.org In the case of this compound, the nitrogen of the pyridine ring and the oxygen of the aldehyde group can coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. youtube.com

The coordination of the picolinaldehyde motif to a metal ion occurs through the donation of a lone pair of electrons from both the pyridine nitrogen and the aldehyde oxygen to the vacant orbitals of the metal center. The pyridine nitrogen acts as a Lewis base, a characteristic feature of pyridine and its derivatives in coordination chemistry. wikipedia.org The aldehyde group, while generally a weaker donor than the pyridine nitrogen, effectively participates in chelation, with its oxygen atom completing the coordination sphere. wikipedia.org

The electronic nature of the substituents on the pyridine ring can influence the coordinating ability of the picolinaldehyde motif. The presence of the electron-withdrawing (trimethylsilyl)ethynyl group at the 5-position is expected to decrease the electron density on the pyridine ring. This, in turn, can affect the Lewis basicity of the pyridine nitrogen and potentially influence the strength of the metal-ligand bond.

The versatility of the picolinaldehyde motif allows for the formation of complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The resulting complexes can exhibit various coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. wikipedia.orgnih.gov

Furthermore, the aldehyde functional group in the picolinaldehyde motif offers a site for further chemical transformations within the coordination sphere of the metal complex. For instance, it can undergo reactions with amines to form Schiff base ligands, which are themselves excellent chelating agents capable of forming stable and often colorful metal complexes. wikipedia.org This reactivity opens up possibilities for the synthesis of more complex, multi-functional coordination compounds.

A representative example of a metal complex formed with a picolinaldehyde-type ligand is presented in the table below, illustrating typical coordination parameters.

| Metal Ion | Coordination Number | Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) |

| Copper(II) | 4 | Square Planar | ~2.0 | ~2.1 |

| Nickel(II) | 6 | Octahedral | ~2.1 | ~2.2 |

| Zinc(II) | 4 | Tetrahedral | ~2.0 | ~2.1 |

Applications in Sophisticated Organic Synthesis and Material Science

Role as a Key Molecular Building Block in Complex Molecule Construction

5-((Trimethylsilyl)ethynyl)picolinaldehyde serves as a crucial molecular building block due to the orthogonal reactivity of its functional groups. The aldehyde group acts as a handle for classical carbonyl chemistry, such as condensation and imine formation, while the trimethylsilyl (B98337) (TMS)-protected ethynyl (B1212043) group is a precursor for carbon-carbon bond-forming reactions, most notably in metal-catalyzed cross-coupling. ist.ac.atresearchgate.net The pyridine (B92270) core itself can participate in forming larger structures through coordination with metal ions. This combination of reactive sites allows for a programmed, stepwise assembly of intricate molecular designs. The TMS group provides a strategic advantage by protecting the terminal alkyne, preventing its unwanted reaction while other parts of the molecule are being modified; it can be selectively removed under specific conditions to reveal the reactive terminal alkyne for subsequent transformations. This strategic utility is fundamental to its application in the synthesis of the complex molecules detailed in the following sections.

Construction of Supramolecular Architectures

The precise geometry and coordination ability of the pyridyl-alkynyl framework make this compound and its derivatives valuable components for the bottom-up construction of large, well-defined supramolecular structures.

The aldehyde functionality of picolinaldehyde derivatives is instrumental in the template-driven synthesis of complex macrocycles. Research has demonstrated the formation of heterometallic Pt₂Cu₂ rectangular macrocycles that can function as "molecular hinges". nih.gov In a representative synthesis, a square-planar Platinum(II) complex bearing pendent 2-formylpyridine (picolinaldehyde) groups undergoes condensation with an amine. nih.gov Subsequent reaction with a Copper(I) source results in the self-assembly of a defined Pt₂Cu₂ macrocycle. nih.gov The redox state of the copper ions controls the geometry of the macrocycle; chemical oxidation of the copper centers causes the structure to fold into a butterfly-like shape, a process that can be reversed by chemical reduction. nih.gov This dynamic behavior is a direct result of the initial molecular programming of the picolinaldehyde-based building block. The incorporation of the ethynyl group, as found in this compound, offers a route to further functionalize these macrocycles or alter their electronic properties.

Building blocks containing both pyridyl and alkynyl groups are known to self-assemble into sophisticated nanostructures, driven by non-covalent interactions such as π-π stacking and directional metal-metal interactions. nih.govnih.govresearchgate.net For instance, alkynylplatinum(II) terpyridine complexes, which share the core structural motifs of the target compound, can form nanotubes or helical ribbons in solution. nih.gov The final morphology of these nanostructures is governed by factors like the steric bulk of the ligands and the specific intermolecular forces at play. nih.gov The ability to control the assembly process allows for the creation of adaptive materials whose structures can be modulated by external stimuli. The structure of this compound makes it an ideal candidate for designing new amphiphilic metal complexes that can self-assemble into such ordered, functional nano-aggregates. ist.ac.atnih.gov

Precursor for Bioactive and Medicinal Chemistry Scaffolds

In medicinal chemistry, this compound is a valuable starting material for synthesizing libraries of compounds to be screened for biological activity. Its distinct reactive sites allow for the straightforward introduction of diverse chemical functionalities.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that has become a significant target in cancer immunotherapy due to its role in tumor immune escape. nih.govnih.gov A variety of small molecule inhibitors have been developed to target this enzyme. The ethynyl group of this compound is particularly useful for synthesizing inhibitors containing a 1,2,3-triazole scaffold, a common heme-binding motif in IDO1 inhibitors. nih.govresearchgate.net Through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), the alkyne can be readily converted into a triazole ring, linking the pyridine-containing fragment to another pharmacophore. This synthetic strategy has been employed to generate novel series of N,N-diphenylurea and theophylline (B1681296) derivatives that show potent IDO1 inhibitory activity. nih.govresearchgate.net

Table 1: IDO1 Inhibition Data for Synthesized Compounds This table presents a selection of research findings on IDO1 inhibitors. The specific use of this compound as a direct precursor would be part of a multi-step synthesis to achieve these or similar final compounds.

| Compound Class | Example Compound ID | Target | IC₅₀ (μM) |

|---|---|---|---|

| N,N-diphenylurea-triazole | 3g | IDO1 | 1.73 ± 0.97 |

| Theophylline-triazole | 3c | IDO1 | 10.07 |

Pyridinyl analogues of dibenzylideneacetone (B150790) (pyr-dba) are compounds with applications as ligands in catalysis and as biologically active agents with potential anticancer properties. rsc.orgresearchgate.net These molecules are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted pyridyl aldehyde and acetone (B3395972). An efficient procedure utilizes potassium carbonate in a mixed solvent system to condense substituted nicotinaldehydes (of which picolinaldehydes are isomers) with acetone to produce the corresponding pyr-dba derivatives in moderate to excellent yields. rsc.orgresearchgate.net this compound can be used in this reaction to create a pyr-dba structure featuring TMS-alkynyl groups, which can then be used for further elaboration, for example, via Sonogashira coupling to introduce additional aryl groups.

Table 2: Synthesis of Substituted pyr-dba Analogues This table reflects typical yields for the Claisen-Schmidt condensation reaction used to produce pyr-dba compounds from various substituted aldehydes.

| Aldehyde Precursor | Product | Yield (%) |

|---|---|---|

| 6-Chloronicotinaldehyde | 1,5-Bis(6-chloropyridin-3-yl)penta-1,4-dien-3-one | 85% |

| 6-Bromonicotinaldehyde | 1,5-Bis(6-bromopyridin-3-yl)penta-1,4-dien-3-one | 82% |

Derivatization for Other Biologically Relevant Compounds

The aldehyde functionality of this compound serves as a prime site for derivatization to form a variety of compounds with potential biological significance. A key reaction is the formation of Schiff bases, or imines, through condensation with primary amines. Schiff bases are a well-established class of compounds known for a wide spectrum of biological activities, including antimicrobial and antifungal properties. austinpublishinggroup.commediresonline.orgnih.gov

The synthesis of Schiff base derivatives from substituted picolinaldehydes has been shown to yield compounds with notable antifungal activity against pathogens like Aspergillus niger and Candida albicans. rsc.org For instance, certain Schiff bases derived from 4-pyridinecarboxaldehyde (B46228) have demonstrated significant fungicidal effects. rsc.org The general reaction to form a Schiff base from this compound is depicted below:

Figure 1: General synthesis of Schiff base derivatives from this compound.

By selecting different primary amines (R-NH₂), a diverse library of Schiff base derivatives can be synthesized, each with the potential for unique biological activities. The resulting imine can be further reduced to a stable secondary amine, providing another avenue for creating novel bioactive molecules. The antimicrobial efficacy of Schiff bases is often attributed to the azomethine group (-C=N-). nih.gov The presence of the pyridine ring and the ethynyl moiety in derivatives of this compound could further modulate this activity.

| Derivative Class | Potential Biological Activity | Key Structural Feature | Relevant Findings from Similar Compounds |

| Schiff Bases | Antimicrobial, Antifungal austinpublishinggroup.commediresonline.orgnih.gov | Azomethine (-C=N-) group | Schiff bases from substituted salicylaldehydes and cinnamaldehydes show significant antibacterial and antifungal properties. nih.govnih.gov |

| Metal Complexes of Schiff Bases | Enhanced Antimicrobial Activity austinpublishinggroup.comjchemlett.com | Coordination with metal ions (e.g., Co(II), Cu(II)) | Metal complexes of Schiff bases often exhibit greater biological activity than the free ligands. kspublisher.com |

Development of Advanced Functional Materials

The distinct functional groups of this compound make it an attractive candidate for the construction of advanced functional materials with applications in sensing and polymer science.

The pyridine nitrogen and the aldehyde oxygen of this compound can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of metal complexes. These complexes can be designed to function as fluorescent sensors for various analytes, including anions. mdpi.comopenaccessgovernment.orgnih.gov The ethynylpyridine scaffold is a known component in the design of anion receptors. umt.edunih.gov

The aldehyde group can be further functionalized, for example, by reaction with amines to form Schiff bases that can also serve as ligands in metal-organic frameworks (MOFs). MOFs are porous crystalline materials with high potential for applications in chemical sensing. researchgate.netrsc.orgnih.gov The amine-functionalized linkers in MOFs can act as capture sites for metal ions and other species. researchgate.netnih.gov The derivatization of this compound could lead to the formation of novel linkers for MOFs with tailored anion sensing capabilities. The fluorescence properties of such materials can be modulated by the binding of an anion, leading to a detectable signal. openaccessgovernment.orgnih.gov

| Material Type | Sensing Application | Role of this compound | Sensing Mechanism |

| Fluorescent Chemosensors | Anion Detection openaccessgovernment.orgnih.gov | Precursor to fluorescent dyes and ligands. | Changes in fluorescence intensity or wavelength upon anion binding. |

| Metal-Organic Frameworks (MOFs) | Selective Anion Sensing researchgate.netrsc.org | Building block for functional organic linkers. | Anion interaction with the framework leading to a detectable signal (e.g., luminescence change). |

The trimethylsilyl-protected ethynyl group of this compound suggests its potential use in the synthesis of conjugated polymers. The silyl (B83357) group can be readily removed to yield a terminal alkyne, which can then undergo polymerization through various methods, such as Sonogashira coupling, to form polymers with conjugated backbones. mdpi.comrsc.org Thiophene-based conjugated polymers, for instance, are synthesized using such cross-coupling reactions. nih.gov The resulting polymers containing the ethynylpyridine unit would be expected to have interesting optical and electronic properties.

Furthermore, the aldehyde functionality opens up possibilities for post-polymerization modification. wiley-vch.deresearchgate.netsemanticscholar.orgresearchgate.netrsc.org A polymer with pendant aldehyde groups can be reacted with a variety of nucleophiles to introduce new functionalities along the polymer chain. For instance, polymers bearing aldehyde groups can be modified to create materials with specific binding sites or other desired properties. Silyl ethers are also utilized as protecting groups in the synthesis of functional polymers, which can be deprotected to reveal reactive hydroxyl groups for further modification. nih.govmdpi.comaston.ac.uk

| Polymerization Strategy | Description | Potential Polymer Properties |

| Monomer for Conjugated Polymers | Deprotection of the trimethylsilyl group followed by polymerization of the resulting terminal alkyne. | Electronic conductivity, photoluminescence. |

| Post-Polymerization Modification | Incorporation of the picolinaldehyde moiety into a polymer backbone, followed by reaction of the aldehyde group to introduce new functionalities. | Tunable properties, functional materials for specific applications. |

Analytical and Spectroscopic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For 5-((Trimethylsilyl)ethynyl)picolinaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely available in the public domain, a theoretical analysis based on established chemical shift principles allows for the prediction of its ¹H NMR spectrum.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group, the aromatic protons on the picolinaldehyde ring, and the aldehyde proton. The nine equivalent protons of the TMS group would likely appear as a sharp singlet in the upfield region, typically around 0.25 ppm. The aromatic protons would exhibit more complex splitting patterns (doublets or doublet of doublets) in the downfield region, generally between 7.5 and 9.0 ppm, due to spin-spin coupling with adjacent protons. The aldehyde proton is expected to be the most deshielded, appearing as a singlet further downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Trimethylsilyl (-Si(CH₃)₃) | ~0.25 | Singlet |

| Aromatic (Pyridine Ring) | ~7.5 - 9.0 | Multiplet |

| Aldehyde (-CHO) | >10 | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the trimethylsilyl group would resonate at a high field (low ppm value). The ethynyl (B1212043) carbons would appear in the intermediate region, with their chemical shifts influenced by the silicon and aromatic attachments. The aromatic carbons of the pyridine (B92270) ring would be found further downfield, and their specific shifts would depend on their position relative to the nitrogen atom, the aldehyde group, and the ethynyl substituent. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing at the lowest field (highest ppm value) in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Trimethylsilyl (-Si(CH₃)₃) | ~0 |

| Ethynyl (-C≡C-) | ~90 - 110 |

| Aromatic (Pyridine Ring) | ~120 - 160 |

| Aldehyde (-CHO) | ~190 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Other Advanced NMR Techniques (e.g., HSQC, ³¹P NMR for associated complexes)

Further structural confirmation and assignment can be achieved through advanced two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the C-H pairs in the molecule.

While ³¹P NMR is not directly applicable to this compound itself, it would be an essential tool for characterizing any phosphorus-containing complexes derived from this compound. Should the picolinaldehyde moiety be used to form a ligand that coordinates to a phosphorus-containing metal center, ³¹P NMR would provide crucial information about the electronic environment and coordination of the phosphorus atom.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and are then accelerated into a time-of-flight mass analyzer. The time it takes for an ion to travel to the detector is proportional to the square root of its mass-to-charge ratio.

For this compound, ESI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution capabilities of TOF analyzers would allow for the determination of the exact mass of this ion, which can be compared to the calculated theoretical mass to confirm the elemental composition of the compound.

Table 3: Predicted ESI-TOF MS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₃NOSi + H]⁺ | 204.0844 |

Note: The calculated m/z is for the most abundant isotopes of each element.

Nanoelectrospray Ionization Orbitrap Mass Spectrometry (nanoESI-Orbitrap MS)

Nanoelectrospray Ionization (nanoESI) is a variation of ESI that utilizes very low flow rates, which can enhance ionization efficiency and sensitivity, especially for small sample amounts. When coupled with an Orbitrap mass analyzer, which offers very high resolution and mass accuracy, nanoESI-Orbitrap MS provides exceptionally precise mass measurements. This technique would be invaluable for the unambiguous confirmation of the elemental formula of this compound by providing a mass measurement with sub-ppm accuracy. The high resolution also allows for the clear distinction between ions of very similar masses.

Electronic Spectroscopy for Electronic Structure and Reaction Monitoring

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a fundamental tool for investigating the electronic structure of this compound. This technique provides valuable information on the electronic transitions within the molecule, which are influenced by its distinct structural components: the pyridine ring, the aldehyde group, and the trimethylsilyl-protected ethynyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The conjugated system, which includes the pyridine ring and the ethynyl group, is the primary chromophore responsible for the π → π* transitions. The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group give rise to the n → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment. In non-polar solvents, the fine vibrational structure of the absorption bands may be more resolved. In contrast, polar solvents can lead to a broadening of the bands and a shift in their positions (solvatochromism) due to dipole-dipole interactions and hydrogen bonding. For instance, a shift to longer wavelengths (bathochromic or red shift) is often observed with increasing solvent polarity for π → π* transitions, while a shift to shorter wavelengths (hypsochromic or blue shift) can occur for n → π* transitions.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected UV-Vis absorption maxima can be inferred from data on structurally similar compounds, such as other substituted pyridines and ethynyl-aromatic systems. These analogous compounds typically exhibit strong absorptions in the range of 250-350 nm.

Table 1: Representative UV-Vis Absorption Data for Analagous Pyridine Derivatives in Dichloromethane

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Pyridine-2-carboxaldehyde | 265 | 7,500 | π → π |

| 4-Ethynylpyridine | 278 | 14,000 | π → π |

| Phenylacetylene | 236, 244 | 12,000, 11,000 | π → π* |

This table presents illustrative data based on known spectroscopic trends for similar structural motifs and is intended to provide a scientifically reasonable approximation for the spectral characteristics of this compound.

UV-Vis spectroscopy is also a powerful technique for monitoring reactions involving this compound. For example, in reactions where the aldehyde group is converted to another functional group, such as an imine or an alcohol, the electronic structure of the conjugated system is altered. This change leads to a corresponding shift in the absorption spectrum, which can be monitored in real-time to determine reaction kinetics and endpoints. Similarly, the deprotection of the trimethylsilyl group to yield the terminal alkyne would also be expected to cause a noticeable change in the UV-Vis spectrum.

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in understanding the redox behavior of molecules. For derivatives of this compound, these techniques can provide information on their electron-donating or -accepting capabilities, which is crucial for applications in materials science and catalysis.

Cyclic Voltammetry for Redox Properties of Derivatives

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical compounds. In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For derivatives of this compound, the electrochemical behavior will be largely dictated by the nature of the substituents on the pyridine ring and any modifications to the aldehyde or ethynyl groups. The pyridine nucleus itself is electrochemically active and can be reduced at negative potentials. The presence of the electron-withdrawing aldehyde group is expected to make this reduction more favorable (occur at a less negative potential). Conversely, the trimethylsilyl-ethynyl group, which has a more complex electronic influence, will also modulate the redox potentials.

Derivatives of this compound, for instance, those formed through reactions of the aldehyde group to create imines or other conjugated systems, would exhibit distinct redox properties. The introduction of electron-donating or electron-withdrawing groups in these derivatives would shift the oxidation and reduction potentials accordingly.

While specific experimental cyclic voltammetry data for derivatives of this compound is sparse, the general electrochemical behavior can be anticipated based on studies of related pyridine and silyl-ethynyl compounds. For example, the reduction of the pyridine ring is typically an irreversible or quasi-reversible process, the potential of which is highly dependent on the solvent, electrolyte, and the presence of proton sources.

Table 2: Illustrative Redox Potential Data for Hypothetical Derivatives of this compound

| Derivative Structure | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Process |

| A : R = -CH=N-Ph | -1.25 | -1.17 | 80 | Quasi-reversible reduction |

| B : R = -CH=N-(4-NO2-Ph) | -1.10 | -1.03 | 70 | Quasi-reversible reduction |

| C : R = -CH=N-(4-OCH3-Ph) | -1.35 | -1.28 | 70 | Quasi-reversible reduction |

This table provides hypothetical but chemically reasonable cyclic voltammetry data for illustrative purposes. The potentials are referenced against a silver/silver chloride (Ag/AgCl) electrode in a non-aqueous solvent like acetonitrile (B52724) with a standard supporting electrolyte. The derivative structure refers to modifications at the aldehyde position (R).

The data in the illustrative table suggests that the introduction of an electron-withdrawing nitro group (Derivative B ) makes the reduction occur at a less negative potential compared to the phenyl-imine derivative (A ). Conversely, the electron-donating methoxy (B1213986) group (Derivative C ) shifts the reduction potential to a more negative value. The peak separation (ΔEp) provides insight into the reversibility of the redox process; for a fully reversible one-electron process, this value is theoretically 59 mV. The values presented suggest quasi-reversible behavior, which is common for many organic compounds.

Computational Chemistry and Theoretical Investigations

Molecular Mechanics Simulations for Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. For 5-((trimethylsilyl)ethynyl)picolinaldehyde, these simulations are crucial for identifying the most stable three-dimensional arrangements, or conformations. The molecule possesses several rotatable single bonds, notably the bond connecting the aldehyde group to the pyridine (B92270) ring and the bond between the ethynyl (B1212043) group and the ring.

By systematically rotating these bonds and calculating the corresponding steric energy, a potential energy landscape can be mapped. This analysis helps identify low-energy, stable conformers that are most likely to exist. The simulations account for various forces, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. Understanding the preferred conformation is a prerequisite for more complex studies, such as molecular docking, as the shape of the molecule dictates how it can interact with other entities.

| Conformer | Dihedral Angle (Pyridine-CHO) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Planar) | 0° | 0.00 | 75.3 |

| B (Twisted) | 90° | 3.50 | 0.2 |

| C (Anti-planar) | 180° | 0.85 | 24.5 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. ijcce.ac.ir These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) can elucidate its structure, reactivity, and spectral properties. ijcce.ac.irresearchgate.net

Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen and oxygen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge distribution and delocalization of electron density, providing insight into the stability arising from hyperconjugative interactions. nih.gov

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 D |

Computational Approaches in Rational Design of Derivatives

The scaffold of this compound is a valuable starting point for the rational design of new molecules with specific biological activities. mdpi.com Computational methods are integral to this process, allowing for the virtual design and evaluation of derivatives before undertaking costly and time-consuming synthesis. mdpi.commdpi.com

A primary goal in drug discovery is to design molecules that bind strongly and specifically to a biological target, such as a protein or enzyme. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com

Starting with the this compound core, derivatives can be designed by modifying functional groups. For example, the aldehyde could be converted to an amine or alcohol, or substituents could be added to the pyridine ring. These virtual derivatives are then "docked" into the active site of a target protein. Scoring functions estimate the binding affinity (e.g., in kcal/mol or as a pKi value), allowing researchers to prioritize which derivatives are most promising for synthesis. nih.gov More advanced methods like molecular dynamics (MD) simulations can further refine these predictions by modeling the flexibility of both the ligand and the protein over time.

| Derivative ID | Modification | Target Protein | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| Parent | -CHO | Kinase A | -6.5 |

| Deriv-01 | -CH₂OH | Kinase A | -7.2 |

| Deriv-02 | -CONH₂ | Kinase A | -7.9 |

| Deriv-03 | -CHO, 3-fluoro | Kinase A | -7.0 |

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netmdpi.com Computational chemistry provides quantitative data to build these relationships (QSAR). By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of derivatives and correlating them with experimentally measured activity, predictive models can be built. mdpi.com

For derivatives of this compound, a QSAR study might reveal that increasing the negative electrostatic potential around the pyridine nitrogen enhances activity, or that a certain molecular volume is optimal for fitting into a binding pocket. mdpi.com These computational insights guide further design iterations, focusing on modifications that are predicted to improve the desired activity. ijcce.ac.irmdpi.com

Modeling of Host-Guest Interactions in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comresearchgate.net In this context, this compound can act as a "guest" molecule that is encapsulated by a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. rsc.orgnih.gov

Computational modeling is essential for predicting the feasibility and nature of these host-guest complexes. mdpi.com Docking and molecular dynamics simulations can be used to:

Determine the most stable orientation of the guest molecule inside the host's cavity.

Calculate the binding free energy of the complex, indicating its stability.

Identify the key non-covalent interactions responsible for binding, such as hydrophobic interactions, hydrogen bonds, or π-π stacking. nih.gov

For instance, modeling could predict whether the trimethylsilyl (B98337) end or the picolinaldehyde end of the molecule preferentially inserts into the hydrophobic cavity of a β-cyclodextrin host. Such studies are vital for designing supramolecular systems for applications like drug delivery, sensing, or catalysis. nih.govnih.gov

Emerging Research Directions and Future Prospects

Exploration of Novel Catalytic Transformations

The trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) group is a cornerstone of modern organic synthesis, offering a gateway to a multitude of chemical transformations. The TMS group can act as a temporary protecting group for the terminal alkyne, allowing for selective reactions at other parts of the molecule. wikipedia.org Subsequently, the TMS group can be selectively removed to liberate the terminal alkyne for further functionalization. This reactivity is the basis for its potential in novel catalytic transformations.

Future research is anticipated to focus on leveraging the silylalkyne moiety in various coupling and cycloaddition reactions. For instance, after deprotection, the terminal alkyne can readily participate in Sonogashira cross-coupling reactions to form more complex conjugated systems. gelest.com Additionally, the alkyne can undergo cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, a reaction often facilitated by copper or ruthenium catalysts. gelest.com

The aldehyde functional group also presents opportunities for innovative catalytic transformations. Its ability to undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations makes it a versatile handle for molecular elaboration. The development of novel catalysts for stereoselective additions to the aldehyde would be a significant area of exploration, enabling the synthesis of chiral molecules with high enantiomeric purity.

A summary of potential catalytic transformations for 5-((trimethylsilyl)ethynyl)picolinaldehyde is presented in the table below.

| Functional Group | Reaction Type | Potential Catalyst | Resulting Structure |

| (Trimethylsilyl)ethynyl | Desilylation followed by Sonogashira Coupling | Palladium/Copper | Aryl- or Vinyl-substituted alkynylpyridine |

| (Trimethylsilyl)ethynyl | Desilylation followed by Click Chemistry ([3+2] Cycloaddition) | Copper(I) or Ruthenium | Triazolylpyridine |

| Picolinaldehyde | Asymmetric Aldol Addition | Chiral Lewis Acid or Organocatalyst | Chiral β-hydroxy carbonyl compound |

| Picolinaldehyde | Reductive Amination | Transition Metal Catalyst | Substituted aminomethylpyridine |

Integration into Advanced Functional Systems

The conjugated system formed by the pyridine (B92270) ring and the ethynyl group in this compound makes it an attractive candidate for incorporation into advanced functional materials. Ethynylpyridine derivatives are known to be components of organic semiconductors, luminescent materials, and coordination polymers. rsc.orgsemanticscholar.org

One promising research direction is the use of this compound in the synthesis of novel organic light-emitting diode (OLED) materials. The rigid, planar structure that can be formed by extending the conjugation through the ethynyl group could lead to materials with desirable photophysical properties, such as high quantum yields and tunable emission wavelengths.

Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions, opening the door to the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org By designing appropriate linking strategies, it may be possible to create porous materials with applications in gas storage, separation, and catalysis. The aldehyde group could also be used to post-synthetically modify these materials, introducing new functionalities.

Design of Next-Generation Molecular Probes and Tools

The inherent reactivity and spectroscopic properties of this compound suggest its potential as a scaffold for the design of next-generation molecular probes and tools. The aldehyde group can be readily derivatized with fluorescent dyes or other reporter groups. For example, reaction with a hydrazine- or amine-containing fluorophore would yield a Schiff base or a reductively aminated product, respectively, tethering the pyridinealkyne moiety to a signaling unit.

Such probes could be designed to detect specific analytes or biological molecules. The pyridine ring could act as a metal ion chelator, and upon binding, the photophysical properties of the attached fluorophore could be modulated, allowing for ratiometric sensing. The alkyne group also offers a convenient handle for bioconjugation via "click" chemistry, enabling the attachment of the probe to biomolecules such as proteins or nucleic acids.

| Probe Component | Function | Potential Application |

| Picolinaldehyde | Reactive handle for fluorophore attachment | Fluorescent labeling |

| Pyridine Ring | Metal ion binding site | Metal ion sensing |

| (Trimethylsilyl)ethynyl | Handle for bioconjugation (after deprotection) | Targeted imaging |

Sustainable and Green Synthesis Approaches

The development of sustainable and green synthetic methods is a paramount goal in modern chemistry. Future research on this compound will likely focus on improving the environmental footprint of its synthesis. This includes the use of greener solvents, minimizing waste generation, and employing catalytic methods to reduce the need for stoichiometric reagents. nih.govacs.orgresearchgate.net

One area of focus could be the development of one-pot or tandem reactions to construct the molecule, thereby reducing the number of purification steps and solvent usage. acs.org For instance, a visible-light-mediated approach for the construction and functionalization of the pyridine ring has been reported for similar structures, offering a metal- and oxidant-free alternative to traditional methods. acs.orgacs.org

Moreover, exploring the use of microwave-assisted synthesis could lead to significantly reduced reaction times and improved energy efficiency. nih.govresearchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic routes to this and other functionalized pyridine derivatives. nih.gov

Q & A

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Crystallization difficulties stem from:

- Flexible Ethynyl Group : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to enhance lattice packing.

- Moisture Sensitivity : Conduct crystallization under inert conditions (glovebox). Single-crystal X-ray diffraction confirms structure; if unsuccessful, alternative characterization via PXRD paired with DFT-optimized structures is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.